insulin, 4-fluorophenylalanine(A19)-
Description
Contextualization of Insulin (B600854) Analogs in Protein Engineering
Protein engineering of insulin involves the deliberate alteration of its amino acid sequence to create analogs with modified properties. uspharmacist.comnih.gov These modifications can be designed to enhance therapeutic efficacy, for instance, by altering the absorption rate after injection. uspharmacist.comnih.gov Rapid-acting analogs like insulin lispro and insulin aspart feature amino acid substitutions that reduce the tendency for self-association into dimers and hexamers, leading to faster absorption. uspharmacist.combioscientifica.com Conversely, long-acting analogs such as insulin glargine and insulin detemir are modified to slow down absorption and prolong their duration of action. nih.gov Beyond clinical applications, insulin analogs are instrumental in fundamental research, allowing scientists to probe the specific roles of individual amino acid residues in insulin's structure, stability, and interaction with its receptor. nih.gov
Significance of Phenylalanine at A19 Position in Insulin Structural Integrity and Functionality
The A19 position in the insulin A-chain is occupied by tyrosine in most species, and this residue is highly conserved, suggesting its importance. nih.gov However, studies involving the substitution of this residue provide critical insights. The primary role of the residue at position A19 is believed to be structural, contributing to the proper folding and stability of the insulin molecule through interactions with other residues, such as IleA2. nih.gov While the native tyrosine at A19 has a hydroxyl group that can participate in hydrogen bonding, its replacement with phenylalanine, which lacks this group, has been shown to impact biological activity. cngb.org
Overview of Non-Canonical Amino Acid Incorporation in Protein Science and Bioconjugation
The incorporation of non-canonical amino acids (ncAAs), which are amino acids not found among the 20 standard proteinogenic amino acids, has revolutionized protein science. acs.orgnih.gov This technique allows for the introduction of novel chemical functionalities into proteins, thereby expanding their structural and functional diversity. acs.orgnih.gov Methods for incorporating ncAAs can be either residue-specific, where all instances of a particular canonical amino acid are replaced, or site-specific, where the ncAA is introduced at a single, predetermined position. nih.govresearchgate.net
The introduction of ncAAs with unique properties, such as fluorinated amino acids, photo-crosslinkers, or bio-orthogonal handles, enables a wide range of applications. acs.orgsemanticscholar.org These include probing protein structure and dynamics, engineering proteins with enhanced stability or novel catalytic activities, and developing new bioconjugation strategies for creating protein-based therapeutics and materials. acs.orgnih.gov The ability to install specific chemical groups at precise locations within a protein provides an unparalleled tool for both fundamental research and biotechnological applications. acs.org
Research Findings on Insulin, 4-fluorophenylalanine(A19)-
The synthesis of [A19-(p-fluorophenylalanine)] insulin, also denoted as [Phe(F)A19]insulin, has been described in the literature. The process involved the assembly of the modified A-chain through segment condensation, followed by purification. This modified A-chain was then combined with a porcine B-chain to produce the final insulin analog. nih.gov
| Step | Description |
|---|---|
| A-Chain Synthesis | The protected [Phe(F)19]A-chain was assembled by segment condensation of fragments [1-12] and [13-21]. |
| A-Chain Purification | After removal of protecting groups, the tetra-S-sulfonated derivative of the [Phe(F)19]A-chain was purified by ion exchange chromatography. |
| Analog Assembly | The purified and modified A-chain was combined with porcine B-chain. |
| Final Purification | The resulting [Phe(F)A19]insulin was purified by gel filtration and ion-exchange chromatography. |
Biophysical characterization of this analog revealed important insights. Circular dichroism (CD) spectra in the near and far UV regions were found to be qualitatively very similar to those of native insulin, indicating that the substitution of 4-fluorophenylalanine at the A19 position does not cause a major disruption of the protein's secondary and tertiary structure. nih.gov
In terms of biological activity, the in vitro potency of [Phe(F)A19]insulin was determined to be 60% of that of native insulin. nih.gov This level of activity is noteworthy, especially when compared to the analog with a simple phenylalanine substitution at the same position, which exhibited even lower activity. cngb.orgnih.gov
| Property | Finding | Reference |
|---|---|---|
| In Vitro Biological Activity | 60% of native insulin | nih.gov |
| Structural Integrity (CD Spectra) | Qualitatively very similar to native insulin | nih.gov |
The study of fluorinated amino acids like 4-fluorophenylalanine is of significant interest in pharmaceutical applications due to the unique properties conferred by the fluorine atom, such as increased metabolic stability. nih.gov The incorporation of such ncAAs into peptides and proteins can modulate their biophysical and chemical properties. nih.gov
Properties
CAS No. |
123840-16-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
insulin, 4-fluorophenylalanine(A19)- |
Origin of Product |
United States |
Synthetic Methodologies for Insulin, 4 Fluorophenylalanine A19
Strategies for Site-Directed Modification of Polypeptide Chains
The synthesis of the modified A-chain of insulin (B600854), where the 19th amino acid is 4-fluorophenylalanine, is a critical step that can be achieved through various methodologies. These approaches are designed to precisely incorporate the non-proteinogenic amino acid at the desired location.
Segment Condensation Approaches for Insulin A-Chain Construction
A classical and effective method for constructing the modified A-chain is through segment condensation. This strategy involves the synthesis of protected peptide fragments which are then joined together in a specific sequence.
A notable synthesis of the [Phe(F)A19]A-chain utilized the condensation of two protected peptide segments: [1-12] and [13-21]. nih.gov The 4-fluorophenylalanine residue was incorporated into the [13-21] segment during its synthesis. The coupling of these two fragments was achieved using the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) procedure, a well-established method for forming peptide bonds with minimal racemization. nih.gov Following the condensation, the fully protected A-chain was subjected to deprotection steps to remove all protecting groups (such as Boc, But, and S-Trt). The crude product was then purified by ion-exchange chromatography after being converted to its tetra-S-sulfonated derivative, a stable form that facilitates handling and purification. nih.gov
Solid-Phase Peptide Synthesis (SPPS) for 4-Fluorophenylalanine Integration
Solid-Phase Peptide Synthesis (SPPS) offers a more streamlined and automated alternative to solution-phase segment condensation for peptide chain assembly. nih.gov This method involves building the peptide chain step-by-step on a solid resin support.
The most prevalent SPPS methodology for research and development is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids. nih.gov The synthesis of an A-chain containing 4-fluorophenylalanine at the A19 position is readily achievable using this protocol. The process involves the use of commercially available Fmoc-4-fluoro-L-phenylalanine as a building block. chemimpex.comsigmaaldrich.compeptide.com
The synthesis cycle for each amino acid addition consists of two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). nih.gov
Coupling: The next Fmoc-protected amino acid in the sequence (in this case, leading up to Fmoc-4-fluoro-L-phenylalanine at position A19) is activated and coupled to the newly freed N-terminus of the growing peptide chain. nih.gov
This cycle is repeated until the entire 21-amino-acid A-chain is assembled on the resin. The use of Fmoc-SPPS is advantageous for its mild deprotection conditions and the ability to incorporate a wide variety of modified amino acids. nih.govfu-berlin.de
| Reagent | Function | Typical Use |
|---|---|---|
| Fmoc-4-fluoro-L-phenylalanine | Building block for A19 position | Incorporated during the SPPS cycle |
| Piperidine in DMF/NMP | Fmoc deprotection agent | Removes the N-terminal Fmoc group |
| HATU/HBTU | Coupling activator | Activates the carboxylic acid of the incoming amino acid |
| DIPEA/NMM | Base for coupling reaction | Used in conjunction with the activator |
| Trifluoroacetic acid (TFA) | Cleavage reagent | Cleaves the completed peptide from the resin and removes side-chain protecting groups |
While the direct incorporation of a pre-synthesized fluorinated amino acid during SPPS is the most common and efficient method, it is important to understand the origin of this key building block. The "selective fluorination" primarily occurs at the stage of small molecule synthesis to create the 4-fluorophenylalanine monomer.
Methods for the synthesis of fluorinated phenylalanines are well-documented in organic chemistry literature. nih.gov These often involve electrophilic fluorination of a suitable phenylalanine precursor or nucleophilic fluorination of a derivatized tyrosine. The resulting 4-fluoro-L-phenylalanine is then protected with an Fmoc group to yield the Fmoc-4-fluoro-L-phenylalanine used in SPPS. chemimpex.comsigmaaldrich.com
Post-translational or post-synthesis fluorination of a phenylalanine residue already within a peptide chain is a more challenging and less common approach for this type of analog production. nih.govresearchgate.netnih.gov Such methods are being developed for protein engineering and labeling but are not the standard for the production synthesis of insulin, 4-fluorophenylalanine(A19)-. Therefore, the selectivity is achieved by synthesizing the specific isomer (4-fluoro) of the amino acid before its incorporation into the peptide.
Semisynthetic Protocols for Insulin Analog Assembly
Once the modified A-chain has been synthesized and purified, it must be combined with the B-chain to form the final two-chain insulin analog. This is typically achieved through a semisynthetic approach where a synthetically modified chain is combined with a chain of biological or recombinant origin.
Combination of Modified A-Chain with Native or Recombinant B-Chain
The formation of the correct disulfide bridges between the A- and B-chains is a crucial and often low-yield step in insulin synthesis. The standard procedure involves the reduction of the S-sulfonated chains to their sulfhydryl (thiol) forms, followed by air oxidation in a basic aqueous buffer to facilitate the formation of the three disulfide bonds (two inter-chain and one intra-chain). nih.gov
In the synthesis of [A19-(p-fluorophenylalanine)] insulin, the purified, tetra-S-sulfonated [Phe(F)A19]A-chain was combined with a native porcine B-chain. nih.gov The resulting synthetic insulin analog was then purified using gel filtration and ion-exchange chromatography. nih.gov Modern approaches often utilize recombinant human B-chain, which can be produced in large quantities using biotechnological methods. youtube.com The combination of a synthetic A-chain with a recombinant B-chain represents a powerful and versatile semisynthetic strategy for producing insulin analogs.
| Strategy | Description | Key Features |
|---|---|---|
| Segment Condensation + Chain Combination | Synthesis of A-chain fragments in solution, followed by ligation and combination with B-chain. nih.gov | Classical method; requires handling of protected peptide fragments. |
| SPPS + Chain Combination | Automated solid-phase synthesis of the full A-chain, followed by cleavage, purification, and combination with B-chain. nih.gov | More rapid and automatable for A-chain synthesis; utilizes Fmoc-protected fluorinated amino acid. chemimpex.com |
Optimization of Disulfide Bond Formation and Preservation
The correct formation of the three native disulfide bonds in insulin—two interchain (A7-B7, A20-B19) and one intrachain (A6-A11)—is a critical and challenging step in the chemical synthesis of insulin analogues like insulin, 4-fluorophenylalanine(A19)-. The intricate arrangement of these bonds is essential for the proper folding and biological activity of the hormone. researchgate.nettandfonline.commdpi.com The primary challenge lies in directing the cysteine residues to form the correct pairings, avoiding the formation of incorrect disulfide isomers, which can lead to misfolded, inactive products. nih.gov
Historically, the combination of separate, reduced A and B chains relied on a thermodynamic process, but this often resulted in low yields of the correctly folded insulin. acs.org To overcome this, strategies for directed, or regioselective, disulfide bond formation have been developed. This approach utilizes orthogonal protecting groups for each pair of cysteines, allowing for the stepwise and unambiguous formation of each disulfide bond under specific chemical conditions. tandfonline.comacs.org
In the synthesis of insulin, 4-fluorophenylalanine(A19)-, a key strategy involves the initial assembly of the modified A-chain. After the synthesis of the A-chain with the 4-fluorophenylalanine substitution at position 19, it is converted into its tetra-S-sulfonated (A-SSO3⁻)₄ form. nih.gov This derivative is a stable intermediate that can be purified and then combined with the reduced B-chain. The subsequent reaction under controlled reductive conditions facilitates the formation of the correct disulfide bridges.
Optimization of this process involves several key considerations:
Protecting Group Strategy: The choice of sulfur-protecting groups for the cysteine residues is paramount. Groups such as trityl (Trt), acetamidomethyl (Acm), and tert-butyl (But) are commonly used, as they can be removed under different conditions, allowing for sequential bond formation. acs.orgnih.gov
Reaction Conditions: The pH, temperature, and concentration of reagents during the combination of the A and B chains are carefully controlled to favor the native disulfide bond configuration. The folding process is often assisted by protein disulfide isomerase (PDI) or similar enzymes that can help resolve incorrectly formed bonds. nih.govumich.edu
Iodine-Free Methods: While iodine oxidation is an effective method for forming disulfide bonds, it can cause unwanted modifications to oxidation-sensitive amino acid residues. acs.org The development of iodine-free routes, which may involve reagents like Ellman's reagent in combination with enzymatic deprotection, represents a significant advancement in preserving the integrity of the synthetic peptide. acs.org
Furthermore, research into enhancing the stability of insulin analogues has explored the introduction of a fourth disulfide bond. nih.govrsc.orgresearchgate.net While not a feature of the specific insulin, 4-fluorophenylalanine(A19)- analogue, this strategy has shown that an additional, non-native disulfide bond can significantly increase thermodynamic stability and resistance to aggregation without compromising biological activity. nih.govrsc.org This demonstrates the flexibility of the insulin structure and highlights an advanced strategy for preserving the molecule's integrity. tandfonline.com
Advanced Purification and Analytical Characterization of Synthetic Products
Following synthesis and disulfide bond formation, the crude product is a heterogeneous mixture containing correctly folded insulin analogue, isomers with incorrect disulfide bonds, unreacted chains, and other by-products. Therefore, robust purification and analytical validation steps are essential to isolate the desired compound and confirm its structural integrity.
Chromatographic Separation Techniques (e.g., Ion-Exchange, Gel Filtration)
Chromatography is the cornerstone of insulin purification. jocpr.com A multi-step approach combining different chromatographic principles is typically employed to achieve the high purity required for therapeutic proteins. For insulin, 4-fluorophenylalanine(A19)-, purification was successfully achieved using a combination of gel filtration and ion-exchange chromatography. nih.gov
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. nih.gov Since insulin and its analogues are peptides with ionizable side chains, their net charge is dependent on the pH of the surrounding buffer. researchgate.net By selecting an appropriate ion-exchange resin (anion or cation exchanger) and carefully controlling the pH and ionic strength of the mobile phase, the target insulin analogue can be selectively bound to the column while impurities are washed away. researchgate.netjshanbon.comgoogle.com Elution is typically achieved by changing the pH or by applying a salt gradient, which disrupts the electrostatic interactions between the protein and the resin. researchgate.netgoogle.com This method is highly effective at separating the desired product from closely related impurities, such as desamido forms or isomers. google.com
Gel Filtration Chromatography (GFC): Also known as size-exclusion chromatography, this method separates molecules based on their hydrodynamic volume or size. youtube.com The stationary phase consists of porous beads. youtube.com Larger molecules, which cannot enter the pores, travel through the column more quickly and elute first. youtube.com Smaller molecules can enter the pores, extending their path through the column and causing them to elute later. youtube.comnih.govnih.gov GFC is particularly useful for removing aggregates or fragments from the final product, ensuring a homogenous preparation. tandfonline.comacs.org It is a crucial final "polishing" step in the purification process.
| Technique | Principle | Application in Insulin Analogue Purification | Typical Conditions |
|---|---|---|---|
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Removes charge variants, isomers, and other closely related impurities. researchgate.netgoogle.com | Stationary Phase: Anion (e.g., Macro Prep 50 Q) or Cation exchangers. Mobile Phase: Buffer with controlled pH and a salt gradient (e.g., NaCl) for elution. researchgate.net |
| Gel Filtration Chromatography (GFC) | Separation based on molecular size. youtube.com | Removes high molecular weight aggregates and low molecular weight fragments. tandfonline.com | Stationary Phase: Porous gel beads (e.g., Sephadex). Mobile Phase: Aqueous buffer. |
Spectroscopic Validation of Synthesis (e.g., Mass Spectrometry for molecular integrity)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the detailed structural characterization of insulin and its analogues. nih.govcreativebiomart.netresearchgate.net In this technique, the purified analogue is first separated by HPLC and then introduced into the mass spectrometer. creativebiomart.net The intact molecule (precursor ion) is selected and then fragmented, and the resulting product ions are analyzed. acs.orgcreativebiomart.net The fragmentation pattern provides sequence-specific information, allowing for the verification of the amino acid sequence of both the A and B chains and confirming the integrity of the synthetic product. acs.org
| Parameter | Description | Relevance to Insulin Analogue Validation |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov | Combines separation with mass analysis for unambiguous identification and quantification. researchgate.netresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) acs.org | A soft ionization technique suitable for large biomolecules like insulin, preserving their integrity. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap sigmaaldrich.com | Provides high resolution and mass accuracy for confident molecular weight determination and formula prediction. |
| Analysis Mode | MS1 (Full Scan) and MS2 (Product Ion Scan) creativebiomart.net | MS1 confirms the molecular weight of the intact analogue. MS2 provides fragmentation data to verify the amino acid sequence. acs.org |
| Mobile Phase Additives | Formic acid or trifluoroacetic acid (TFA) acs.orgsigmaaldrich.com | Used to improve chromatographic separation and ionization efficiency. creativebiomart.net |
Structural Elucidation and Conformational Analysis of Insulin, 4 Fluorophenylalanine A19
Advanced Spectroscopic Characterization
| Spectroscopic Feature | Observation for Insulin (B600854), 4-fluorophenylalanine(A19)- | Reference |
| Far-UV CD Spectrum | Qualitatively very similar to native insulin | nih.gov |
| Near-UV CD Spectrum | Qualitatively very similar to native insulin | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about protein structure, dynamics, and interactions. While specific high-resolution structural data for insulin, 4-fluorophenylalanine(A19)- is not extensively detailed in publicly available literature, the techniques employed for other fluorinated proteins and insulin analogs are directly applicable.
The incorporation of a fluorine atom provides a powerful and sensitive probe for NMR studies due to the favorable properties of the ¹⁹F nucleus, such as its high sensitivity and the large chemical shift range. nih.govacs.org In the context of insulin, 4-fluorophenylalanine(A19)-, ¹⁹F-NMR would be exceptionally informative. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, meaning any changes in the conformation or interactions around the A19 residue would be reflected in the ¹⁹F NMR spectrum. nih.gov This allows for the precise monitoring of the local structure and dynamics at this specific site within the protein. nih.govacs.org Although the introduction of a limited number of fluorine atoms is generally considered not to significantly alter protein structure, it provides a powerful observational tool. acs.org
NMR spectroscopy can also be used to determine the solvent accessibility of specific residues. Techniques such as measuring the effects of paramagnetic quenching agents on the ¹⁹F NMR signal can reveal the degree of exposure of the fluorinated residue to the solvent. researchgate.net For insulin, 4-fluorophenylalanine(A19)-, such an experiment would clarify whether the fluorinated aromatic ring is buried within the protein core or exposed on the surface. This information is critical for understanding the protein's folding and its potential interaction interfaces.
Computational Modeling and Simulation Studies
Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic view of protein structure and stability.
Quantum Chemistry Approaches for Understanding Fluorine's Electronic Effects on Structure
Quantum chemistry provides a theoretical framework to investigate the subtle yet impactful electronic perturbations caused by fluorine substitution within a protein. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model the effects of fluorination on molecular properties. rcsb.orgnih.gov These approaches allow for the calculation of various parameters that are not easily accessible through experimental means alone.
The introduction of a fluorine atom onto the phenyl ring of phenylalanine at the para-position creates a significant alteration in the electronic landscape of the side chain. Key electronic effects include:
Inductive Effect: Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group, pulling electron density from the aromatic ring. rcsb.org This inductive effect can influence the acidity of nearby groups and alter the electrostatic potential of the molecular surface. nih.govnih.gov
Aromatic Quadrupole Moment: The electron-withdrawing nature of fluorine polarizes the π-electron system of the benzene (B151609) ring, modifying its quadrupole moment. This change can affect cation-π and other non-covalent interactions that are crucial for protein structure and ligand binding. nih.gov
Hydrogen Bonding Capacity: While organic fluorine is generally considered a weak hydrogen bond acceptor, it can participate in hydrogen bonding interactions, particularly with water molecules or other suitable donors within the protein structure. nih.govnih.gov The strength and geometry of these interactions can be modeled using quantum chemistry calculations. nih.gov
Computational studies on fluorinated aromatic amino acids and model peptides have provided insights into how these electronic effects translate to structural consequences. For instance, calculations can predict changes in bond lengths, bond angles, and torsional potentials within the fluorinated residue, which can then be used to understand its influence on the local peptide backbone conformation. nih.gov Furthermore, quantum mechanical calculations of electrostatic potential maps can highlight regions of altered charge distribution, offering clues about potential changes in protein-protein or protein-receptor interactions. rcsb.org
| Electronic Property | Effect of 4-Fluoro Substitution | Primary Quantum Mechanical Origin | Potential Structural Implication |
|---|---|---|---|
| Inductive Effect | Strong electron withdrawal from the phenyl ring | High electronegativity of fluorine | Alteration of local electrostatic potential and pKa of nearby residues. rcsb.orgnih.gov |
| Aromatic π-System | Reduced electron density in the aromatic ring | Inductive withdrawal by fluorine | Weakening of potential π-stacking interactions. nih.gov |
| Hydrogen Bond Acceptor Capacity | Weak, but can form hydrogen bonds | Partial negative charge on the fluorine atom | Potential for new, albeit weak, intramolecular or solvent interactions. nih.gov |
| Dipole Moment | Introduction of a significant local dipole | Large electronegativity difference between carbon and fluorine | Modification of the local electrostatic field. nih.gov |
Analysis of Tertiary and Quaternary Structural Homogeneity and Differences from Native Insulin
The tertiary and quaternary structures of insulin are critical for its biological function, including its ability to self-associate into dimers and hexamers for storage and its monomeric active form that binds to the insulin receptor. nih.govnih.govdavidson.edu Native insulin in the presence of zinc ions forms hexamers, which can exist in different conformational states, primarily the T6, T3R3, and R6 forms. nih.govnih.gov The transition between these states involves significant conformational changes, particularly in the N-terminal region of the B-chain. nih.gov
The substitution of tyrosine with 4-fluorophenylalanine at position A19 introduces a subtle but potentially significant change. The native tyrosine at A19 can participate in a hydrogen bond with the carbonyl group of glycine (B1666218) at A1, a bond that is thought to be important for the stability of the hormone-receptor complex. nih.gov The replacement with 4-fluorophenylalanine removes this hydroxyl group, precluding the formation of this specific hydrogen bond.
While detailed X-ray crystallographic or NMR structural data for the 4-fluorophenylalanine(A19)- insulin analogue is not widely available in published literature, the conservation of the secondary structure indicated by CD spectroscopy implies that the tertiary fold of the monomer is likely to be very similar to that of native insulin. However, the loss of the A19-tyrosine hydroxyl group and the introduction of the electronegative fluorine atom could lead to subtle rearrangements in the local side-chain packing and solvent accessibility in this region of the molecule.
| Feature | Native Insulin | Insulin, 4-fluorophenylalanine(A19)- | Reference |
|---|---|---|---|
| A19 Residue | Tyrosine | 4-Fluorophenylalanine | nih.gov |
| Secondary Structure (from CD Spectra) | Defined α-helical content | Qualitatively very similar to native insulin | nih.gov |
| Tertiary Structure | Well-defined fold with A and B chains linked by disulfide bridges. nih.govnih.gov | Presumed to be largely similar to native insulin based on CD data. Specific high-resolution structure not publicly available. | nih.gov |
| Quaternary Structure | Forms dimers and, in the presence of zinc, hexamers (T6, T3R3, R6 states). nih.govnih.gov | Specific aggregation behavior not detailed in available literature, but likely to be similar given the structural conservation. | |
| Key Interaction at A19 | Potential hydrogen bond between Tyr(A19)-OH and Gly(A1)-carbonyl. nih.gov | This hydrogen bond is absent. Fluorine may engage in other weak interactions. | nih.gov |
Molecular Interactions and Receptor Binding Mechanisms of Insulin, 4 Fluorophenylalanine A19
In Vitro Receptor Binding Affinity and Specificity Profiling
A pivotal study on the synthesis and properties of [A19-(p-fluorophenylalanine)]insulin, also denoted as [Phe(F)A19]insulin, determined its in vitro biological activity to be 60% of that of native porcine insulin (B600854). nih.gov This substantial level of activity strongly suggests that the analog binds effectively to the insulin receptor to initiate downstream signaling cascades. The A19 position is known to be crucial for high biological activity, and substitutions at this site can dramatically alter receptor affinity. For instance, replacing the native A19-tyrosine with leucine (B10760876) results in an analog with less than 0.1% receptor binding affinity, underscoring the sensitivity of this residue to modification. researchgate.net
Table 1: In Vitro Biological Activity of Insulin Analogs
| Compound | Modification | Relative In Vitro Biological Activity (%) |
| Native Insulin | - | 100 |
| Insulin, 4-fluorophenylalanine(A19)- | A19 Tyr → 4-Fluoro-Phe | 60 nih.gov |
| [Leu19-A]Insulin | A19 Tyr → Leu | < 0.1 researchgate.net |
This table is interactive. You can sort and filter the data.
The insulin receptor (IR) exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of the 11th exon of the IR gene. nih.gov These isoforms exhibit subtle differences in their affinity for insulin and more pronounced differences in their affinity for insulin-like growth factors (IGFs). nih.gov Typically, IR-A is more associated with mitogenic (growth-promoting) signaling, while IR-B is predominantly involved in metabolic regulation.
The insulin-like growth factor 1 receptor (IGF-1R) shares significant structural homology with the insulin receptor. While insulin binds to the IGF-1R, it does so with a substantially lower affinity (over 100-fold less) compared to its binding to the insulin receptor. This difference in affinity is a key factor in the distinct physiological roles of insulin and IGF-1.
The binding affinity of insulin, 4-fluorophenylalanine(A19)- for the IGF-1R has not been specifically reported. However, modifications to insulin can alter its specificity profile. The reduced, but still significant, biological activity of the A19-fluorophenylalanine analog suggests that its primary interaction is likely with the insulin receptor. A significant increase in IGF-1R binding would typically be highlighted as a noteworthy change in specificity. For context, some insulin analogs have been shown to have altered IGF-1R affinity, which can correlate with changes in mitogenic potential. Without direct experimental data, the binding of insulin, 4-fluorophenylalanine(A19)- to the IGF-1R is presumed to be low, similar to that of native insulin.
Mechanistic Insights into Receptor Recognition
The introduction of a fluorine atom at the A19 position provides a unique opportunity to study the subtle forces that govern the insulin-receptor interaction.
The A19 residue of insulin is located at a critical interface involved in receptor binding. Structural studies of insulin in complex with receptor fragments have shown that the A-chain, including A19, makes important contacts with the receptor. The aromatic side chain of the residue at A19 is believed to participate in van der Waals interactions within a hydrophobic pocket of the receptor. The substitution with 4-fluorophenylalanine maintains the aromatic character of the side chain, which is crucial for this interaction. researchgate.net The fluorine atom, being similar in size to a hydrogen atom, does not introduce significant steric hindrance, which is consistent with the retained biological activity of the analog. nih.gov
The fluorine atom in 4-fluorophenylalanine can participate in specific non-covalent interactions that may modulate receptor binding affinity.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as a carbonyl oxygen or an aromatic π-system. The fluorine atom in 4-fluorophenylalanine can potentially form halogen bonds with suitable acceptor groups on the insulin receptor, which could contribute to the binding energy. The strength and geometry of such bonds are highly context-dependent.
Aromatic π-π Stacking: The aromatic ring of 4-fluorophenylalanine can engage in π-π stacking interactions with aromatic residues on the receptor surface. The electron-withdrawing nature of the fluorine atom can modulate the quadrupole moment of the aromatic ring, potentially influencing the strength and geometry of these stacking interactions compared to an unsubstituted phenylalanine or a native tyrosine.
Structure-Function Relationship at the Molecular Level
The 40% reduction in biological activity compared to native insulin can be attributed to the subtle electronic and steric changes introduced by the fluorine atom. nih.gov These changes likely alter the precise positioning of the A19 side chain within the receptor's binding pocket, leading to a slightly less optimal fit and a modest decrease in binding affinity. This highlights the exquisite sensitivity of the insulin-receptor interaction to even minor modifications at key contact residues. The A19 position, in concert with other residues like isoleucine at A2, is critical for maintaining the conformation required for high-affinity binding. researchgate.net
Biophysical Stability and Protein Dynamics of Insulin, 4 Fluorophenylalanine A19
Thermostability Profiles and Mechanisms of Enhanced Resistance to Denaturation
The mechanism of thermal denaturation in insulin (B600854) involves the disruption of the delicate balance of non-covalent interactions that maintain its native conformation. Enhanced resistance to denaturation in insulin analogs can be achieved by strengthening these interactions. The introduction of fluorine, a highly electronegative atom, can influence protein stability through several mechanisms:
Strengthening of Aromatic Interactions: The fluorinated phenyl ring can participate in favorable aromatic-aromatic or cation-π interactions, potentially stabilizing local protein structure.
Hydrophobic Core Packing: The bulky nature of the fluorine atom may improve the packing of the hydrophobic core of the protein, increasing the energy required for unfolding.
For native human insulin, thermal unfolding is a well-studied process, with a melting temperature (Tm) that can be determined by monitoring the change in ellipticity at 220 nm as a function of temperature researchgate.net. A representative thermal unfolding profile for the T₆ human insulin hexamer shows a Tm of approximately 67.5 °C researchgate.net. The similarity in CD spectra for Insulin, 4-fluorophenylalanine(A19)- suggests its thermostability profile is likely comparable to the native form, though subtle differences conferred by the fluorine substitution warrant more direct thermodynamic investigation nih.gov.
pH Stability and Chemical Resilience
The stability of insulin is highly dependent on pH, as changes in pH alter the protonation state of its ionizable residues, affecting electrostatic interactions and solubility researchgate.net. Insulin exhibits its lowest solubility and a high propensity for aggregation near its isoelectric point (pI), which is approximately 5.4 researchgate.net.
At acidic pH (e.g., pH 2-3), insulin molecules carry a net positive charge, which generally promotes repulsion between monomers and can maintain solubility researchgate.netmdpi.com. However, these conditions can also induce conformational changes that expose hydrophobic regions, making the protein susceptible to aggregation and fibrillation, especially when combined with heat and agitation researchgate.netmdpi.com. Structural analyses have shown that even at a pH of 2.1, the native fold of insulin is largely maintained, and the molecule can still form dimers similar to those found at neutral pH researchgate.net. The stability in acidic conditions can be influenced by the presence of certain ions, such as sulphate, which can neutralize positive charges and stabilize the structure researchgate.net.
Conversely, at alkaline pH, insulin becomes more negatively charged and generally more stable against aggregation. The deprotonation of specific residues, such as the B22-arginine, is critical for maintaining the quaternary structure at high pH researchgate.net. The equilibrium constant for dimer formation decreases significantly as the pH increases from 11.2 to 12.7 researchgate.net.
Table 1: General pH-Dependent Properties of Insulin
| pH Range | Predominant Charge | Solubility | Aggregation Propensity | Structural State |
| Acidic (pH < 4) | Positive | High | Increased with heat/agitation | Native-like fold maintained, can form dimers researchgate.net |
| Isoelectric (pH ~5.4) | Neutral | Low | High | Prone to precipitation and aggregation researchgate.net |
| Physiological (pH 7.4) | Negative | High | Low (forms stable hexamers) | Monomer-dimer-hexamer equilibrium nih.gov |
| Alkaline (pH > 8) | Negative | High | Very Low | Dissociation of oligomers favored at very high pH researchgate.net |
Resistance to Aggregation and Fibrillation
A major challenge in the pharmaceutical formulation of insulin is its intrinsic tendency to aggregate and form amyloid fibrils, which are insoluble, β-sheet-rich structures nih.govresearchgate.net. This process can be triggered by various physical and chemical stresses, including elevated temperatures, agitation, and exposure to hydrophobic surfaces or acidic pH researchgate.net. The formation of these aggregates can reduce the bioavailability and therapeutic efficacy of the hormone researchgate.net.
In solution, insulin exists in a dynamic equilibrium between monomeric, dimeric, and hexameric states researchgate.net. The biologically active form is the monomer, but for stability in pharmaceutical preparations, insulin is often formulated with zinc and phenolic compounds to promote the formation of highly stable hexamers researchgate.netnih.gov.
The self-association process is initiated by the formation of a dimer, primarily through interactions involving the C-terminal residues of the B-chain (e.g., PheB24-TyrB26) nih.gov. Three dimers then assemble into a hexamer, a process stabilized by the coordination of two zinc ions, which bind to the HisB10 residues of the dimers nih.gov. The A19 residue, located on the surface of the A-chain, is adjacent to the A20-B19 disulfide bond and is part of the interface between monomers in the hexameric structure.
Table 2: Insulin Self-Association States
| Oligomeric State | Molecular Weight (approx.) | Biological Activity | Role in Formulations | Key Stabilizing Factors |
| Monomer | ~5.8 kDa news-medical.net | Active | Target for absorption | - |
| Dimer | ~11.6 kDa news-medical.net | Inactive | Intermediate in assembly/disassembly | Anti-parallel β-sheet at B-chain C-termini nih.gov |
| Hexamer | ~35 kDa news-medical.net | Inactive | Storage and stability researchgate.net | Zinc ions, phenolic excipients researchgate.netnih.gov |
The pathway to amyloid fibrillation involves the partial unfolding of the insulin monomer, which exposes aggregation-prone regions, particularly hydrophobic segments in both the A and B chains researchgate.net. These exposed segments can then misfold and self-assemble into β-sheet structures that stack to form protofibrils and mature amyloid fibrils nih.gov. The N-terminal segment of the A-chain is considered a key region driving this self-assembly nih.gov.
Conformational Dynamics and Flexibility Analysis
Insulin is not a rigid molecule; it possesses significant conformational flexibility, which is essential for its function, including the transition between different oligomeric states and its binding to the insulin receptor nih.gov. Techniques like NMR have shown that many of the hydrogen bonds observed in insulin crystal structures are only transiently maintained in solution, indicating a highly dynamic structure news-medical.net. This inherent flexibility, however, can also promote the conformational changes that lead to aggregation news-medical.net.
Molecular dynamics (MD) simulations are powerful computational tools used to study the motion of atoms in a protein over time nih.gov. A key output from these simulations is the Root Mean Square Fluctuation (RMSF), which measures the average fluctuation of each amino acid residue around its mean position. High RMSF values indicate regions of high flexibility, while low values signify a more rigid structure mdpi.com.
For insulin, RMSF analysis typically reveals that the N- and C-termini of both chains and the loop regions are more flexible, whereas the α-helical core is more rigid mdpi.com. While specific MD simulation and RMSF data for Insulin, 4-fluorophenylalanine(A19)- are not available in the cited literature, such an analysis would be highly informative. It would be expected that the substitution at A19 would cause localized changes in the flexibility of the A-chain. Specifically, one would analyze the RMSF of the A-chain C-terminal helix (residues A13-A20) to see if the fluorination restricts or enhances local motions. A reduction in flexibility in this region could potentially translate to increased stability against unfolding and subsequent aggregation.
Table 3: Conceptual RMSF Analysis for Insulin Analogs
| Protein Region | Typical RMSF Value | Interpretation | Potential Impact of A19 Fluorination |
| N- and C-Termini | High mdpi.com | High flexibility, solvent-exposed | Unlikely to be directly affected |
| α-Helical Core | Low mdpi.com | Stable, well-packed secondary structure | May show minor changes if packing is altered |
| A-Chain Loop (A8-A10) | Moderate-High | Flexible loop | Unlikely to be directly affected |
| A19 Residue and Flanking Regions | Moderate | Part of a stable helix but surface-exposed | Expected to show localized changes in fluctuation |
Applications As Biochemical Probes and Research Tools
Utilization as a 19F-NMR Spectroscopic Probe for Protein Studies
The primary application of insulin (B600854), 4-fluorophenylalanine(A19)- lies in its use as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov The ¹⁹F nucleus possesses several advantageous properties for NMR studies, including 100% natural abundance, a high gyromagnetic ratio (providing high sensitivity), and a large chemical shift range that is exquisitely sensitive to the local electronic environment. nih.govnih.gov Since fluorine is not naturally present in biological systems, ¹⁹F-NMR spectra are free from background signals, allowing for the unambiguous observation of the labeled protein. nih.govnih.gov
A key application of ¹⁹F-NMR with fluorinated amino acids is the determination of solvent accessibility at specific sites within a protein. This is often achieved by measuring the change in the ¹⁹F chemical shift in the presence of varying concentrations of a solvent isotope, such as deuterium (B1214612) oxide (D₂O). The magnitude of the chemical shift perturbation upon exchange of H₂O with D₂O is proportional to the degree of solvent exposure of the fluorine probe. For instance, a study on glucagon, another polypeptide hormone, demonstrated that a fully solvent-exposed 4-fluorophenylalanine residue exhibited a larger D₂O-induced chemical shift change compared to a partially exposed residue. While specific studies on the solvent accessibility of the A19 position in insulin using this exact analog are not widely published, the principle is well-established and a primary motivation for the synthesis of such analogs.
The sensitivity of the ¹⁹F chemical shift to its local environment makes insulin, 4-fluorophenylalanine(A19)- an excellent tool for monitoring conformational changes and ligand binding events in solution. nih.gov The binding of insulin to its receptor is a critical event in glucose homeostasis and involves conformational adjustments in both the hormone and the receptor. nih.govnih.gov The A19 position is located within the classical receptor-binding surface of insulin, and modifications at this site are known to affect receptor affinity. nih.govresearchgate.net
Research on a similar analog, [A19-Phe]-insulin, where tyrosine is replaced by phenylalanine, has shown a significant reduction in receptor binding activity, highlighting the crucial role of the hydroxyl group of tyrosine at this position. The introduction of a fluorine atom in 4-fluorophenylalanine at A19 provides a means to monitor the local environmental changes at this key interface upon receptor interaction. Any conformational rearrangement or direct contact with the receptor would likely perturb the electronic environment of the fluorine atom, leading to a measurable change in its ¹⁹F-NMR signal. This allows for the detailed characterization of the binding event in real-time and in a solution state that mimics physiological conditions.
Exploration of Non-Canonical Amino Acids in Protein Engineering
The creation and study of insulin, 4-fluorophenylalanine(A19)- is part of the broader field of protein engineering using non-canonical amino acids. nih.gov This field has expanded the chemical diversity of proteins far beyond the 20 canonical amino acids, enabling a wide range of applications. The methods for incorporating non-canonical amino acids, either through residue-specific or site-specific approaches, have become increasingly sophisticated. nih.gov The use of 4-fluorophenylalanine in insulin showcases how these "unnatural" building blocks can be used to create powerful research tools for probing biological systems with minimal structural perturbation. This exploration paves the way for the design of future protein-based therapeutics and diagnostics with novel properties.
Advanced Research Directions and Theoretical Perspectives
Engineering Principles for Enhanced Protein Stability and Targeted Functionality through Fluorination
The introduction of fluorinated amino acids into protein structures is a powerful strategy for enhancing molecular stability and tailoring biological function. nih.govnih.gov This approach leverages the unique physicochemical properties of fluorine, which are largely absent in natural biological systems. nih.govacs.orgpnas.org The principles guiding this engineering strategy are multifaceted, primarily revolving around the concepts of hydrophobicity, steric compatibility, and the so-called "fluorous effect."
Fluorination is recognized as a general and effective method for increasing a protein's stability against thermal and chemical denaturation, as well as degradation by proteases. nih.govnih.govacs.orgpnas.org This enhanced stability is largely attributed to the increased hydrophobicity of fluorinated side chains compared to their hydrocarbon counterparts. pnas.org The replacement of hydrogen atoms with larger fluorine atoms increases the buried hydrophobic surface area in the folded state of the protein, which is a major driver of thermodynamic stability. nih.govacs.org
Detailed structural and thermodynamic studies have revealed that the stabilizing effect of incorporating fluorous amino acids is strongly dependent on their position and packing within the protein's hydrophobic core. nih.gov For instance, research on a de novo-designed four-alpha-helix bundle protein demonstrated that the stabilizing effect of l-5,5,5,5',5',5',-hexafluoroleucine (hFLeu) varied significantly depending on its location, with per-residue stability contributions ranging from -0.09 to -0.8 kcal mol⁻¹. nih.gov The most significant gains in stability were observed when the fluorinated residues were arranged to ensure efficient packing, suggesting that this is a more critical factor than potential "fluorous-fluorous" interactions. nih.gov
Integration of Synthetic Biology and Rational Protein Design for Custom Fluorinated Peptides
The creation of custom peptides containing fluorinated amino acids, such as insulin (B600854), 4-fluorophenylalanine(A19)-, relies on the convergence of rational protein design and advanced synthetic methodologies. nih.gov These methods can be broadly categorized as chemical synthesis and biosynthetic incorporation, each offering distinct advantages for producing tailored biomolecules. researchgate.netnih.gov
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), provides precise control over the placement of a wide variety of non-natural amino acids within a peptide sequence. researchgate.netnih.gov This bottom-up approach was employed in the successful synthesis of [Phe(F)A19]insulin. nih.gov The process involved the segmental condensation of protected A-chain fragments, one of which contained the 4-fluorophenylalanine residue. nih.gov Following purification and conversion to the tetra-S-sulfonated derivative, the modified A-chain was combined with the native B-chain to yield the final, biologically active insulin analogue. nih.gov While powerful for its precision, chemical synthesis can be challenging and costly for larger proteins. researchgate.net
Synthetic biology offers a complementary and often more scalable approach for incorporating ncAAs into proteins of any size. researchgate.netacs.org This involves engineering the biosynthetic machinery of host organisms, such as bacteria, to recognize and incorporate fluorinated building blocks during protein translation. nih.govacs.org This can be achieved by leveraging auxotrophic bacterial strains or by designing orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are specific for the desired ncAA and decode a stop codon. nih.govacs.org Researchers have successfully used engineered aaRS to incorporate fluorinated phenylalanine analogues into proteins. rsc.org Furthermore, enzymatic methods are being explored for post-translational modifications, where enzymes like halogenases are engineered to site-specifically fluorinate proteins after they have been synthesized. nih.govnih.govnih.gov
The integration of these synthetic techniques with rational design principles allows for the creation of fluorinated peptides with novel chemical and biological properties, moving beyond what is accessible using the 20 canonical amino acids. nih.govnih.gov
Table 1: Comparison of Synthetic Approaches for Fluorinated Peptides
| Method | Description | Advantages | Limitations | Key Application Example |
|---|---|---|---|---|
| Chemical Synthesis (SPPS) | Stepwise addition of amino acids, including fluorinated ones, on a solid support. | Precise control over sequence; wide variety of ncAAs can be used. researchgate.net | Costly and time-consuming for large proteins. researchgate.net | Synthesis of [A19-(p-fluorophenylalanine)] insulin. nih.gov |
| Biosynthetic Incorporation | Use of engineered host organisms (e.g., bacteria) to produce proteins with ncAAs. | Versatile and simple for proteins of any size; scalable. researchgate.net | Requires engineering of biological pathways; limited by host tolerance. | Biosynthesis of fluorinated gramicidin (B1672133) S analogues. rsc.org |
| Post-Translational Modification | Enzymatic modification of a protein after its synthesis to add fluorine. | Site-specific modification via enzyme recognition. nih.gov | Substrate specificity of enzymes can be a limiting factor. nih.gov | Halogenation of peptides with engineered tryptophan halogenases. nih.gov |
Development of Predictive Computational Models for Non-Canonical Amino Acid Incorporation Effects
The rational design of proteins incorporating non-canonical amino acids (ncAAs) is greatly accelerated by the use of predictive computational models. nih.govnih.gov These in silico tools allow researchers to evaluate the potential effects of an ncAA substitution on protein structure, stability, and binding affinity before undertaking complex and costly chemical synthesis. acs.orgnih.gov
A significant challenge in this area is accurately modeling the unique properties of ncAAs within existing protein modeling software. plos.org To address this, researchers have developed protocols to incorporate hundreds of ncAAs into powerful protein-modeling suites like Rosetta. nih.govplos.orgmeilerlab.org This involves creating new backbone-dependent rotamer libraries for each ncAA and parameterizing a scoring function to properly evaluate the energy of NCAA-containing peptides and proteins. plos.org These rotamer libraries describe the likely side-chain conformations for each amino acid, which is essential for accurate structural prediction. plos.org
Another critical aspect is the development of molecular mechanics force fields that can accurately simulate fluorinated residues. biorxiv.org For example, specific parameters for fluorinated aromatic amino acids, including 4-fluorophenylalanine, have been developed and validated for use with the AMBER ff15ipq protein force field. biorxiv.org These parameters, which include atomic charges and terms for bonds, angles, and torsions, are validated by performing molecular dynamics (MD) simulations on benchmark peptides and proteins and comparing the results with experimental data. biorxiv.orgfu-berlin.de
Virtual screening models are also emerging as a powerful tool. acs.org By analyzing the properties of all known genetically encodable ncAAs, machine learning models can be trained to predict whether a newly designed ncAA is likely to be a substrate for an aminoacyl-tRNA synthetase (aaRS). acs.org This computational pre-screening can significantly reduce the experimental effort required to expand the genetic code. acs.org Ultimately, these predictive models make the vast chemical space offered by ncAAs more accessible for designing proteins with enhanced or novel functions. nih.govmeilerlab.org
Table 2: Computational Tools in Fluorinated Protein Design
| Tool/Approach | Purpose | Key Functionality | Relevance |
|---|---|---|---|
| Rosetta Suite | Protein structure prediction and design. | Incorporation of NCAA rotamer libraries and scoring functions. plos.org | Enables the design of novel peptides and proteins containing ncAAs. nih.govmeilerlab.org |
| AMBER Force Fields | Molecular dynamics (MD) simulations. | Development of specific parameters (e.g., for ff15ipq) for fluorinated amino acids. biorxiv.org | Allows for accurate simulation of the structure and dynamics of fluorinated proteins. |
| Virtual NCAA Screener | Predicting genetic encodability. | Uses machine learning to predict if an ncAA can be incorporated by an aaRS. acs.org | Accelerates the discovery of new encodable ncAAs, saving time and resources. |
| Quantum Mechanics (QM) | Understanding bonding. | Provides detailed analysis of interactions like halogen bonds. nih.gov | Elucidates the fundamental forces governing the effects of halogenation. |
Broader Implications of Halogenation in Peptide and Protein Biophysics
The strategic use of fluorine is part of a broader field of halogenation in protein engineering, which also includes chlorine, bromine, and iodine. nih.govnih.gov Halogenation can impart a range of desirable properties, including enhanced target affinity, increased cell permeability, and improved stability. nih.govbiorxiv.org The underlying biophysical principle often involves the formation of halogen bonds (XBs), a type of non-covalent interaction that is gaining increasing attention in drug design and molecular recognition. bohrium.comnih.govacs.org
A halogen bond occurs between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic region, such as a carbonyl oxygen on a protein backbone (the XB acceptor). nih.govyoutube.com Though often considered electronegative, a covalently bonded halogen can have a region of positive electrostatic potential, known as a σ-hole, which facilitates this interaction. youtube.com Halogen bonds are highly directional and their strength can be tuned, making them powerful tools for achieving high affinity and selectivity in protein-ligand and protein-peptide interactions. bohrium.comacs.org
Computational studies have been instrumental in revealing the impact of halogen bonds on protein structure and stability. bohrium.comnih.govacs.org Molecular dynamics simulations suggest that the formation of intramolecular halogen bonds can enhance the structural stability of a protein, particularly in flexible regions. nih.govacs.org Conversely, introducing a halogen that does not form these stabilizing internal contacts may lead to a decrease in structural stability. bohrium.comacs.org This highlights the context-dependent nature of halogenation effects, where the specific location and resulting interactions determine the outcome. nih.gov
The implications of these findings are significant for drug design and protein engineering. By understanding and harnessing halogen bonds, scientists can more rationally design peptides and proteins with optimized biophysical properties, from improved conformational stability to modulated binding affinities for therapeutic targets. bohrium.comnih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
